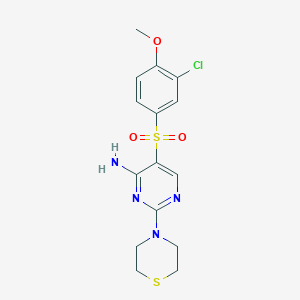

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine

Description

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a pyrimidine derivative characterized by a sulfonyl group linked to a 3-chloro-4-methoxyphenyl ring and a thiomorpholine substituent at the 2-position of the pyrimidine core. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and sulfur-based ligands. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrimidine derivatives (e.g., ) suggest possible routes involving nucleophilic substitution, sulfonation, or coupling reactions .

Propriétés

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S2/c1-23-12-3-2-10(8-11(12)16)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPXCDNIKDNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiomorpholine group and a sulfonyl moiety attached to a chlorinated methoxyphenyl ring. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

The biological activity of 5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may interact with:

- Epidermal Growth Factor Receptor (EGFR) : Inhibiting tyrosine kinase activity, which is critical in cancer cell proliferation.

- Protein Kinase Inhibitors : Modulating pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines by activating apoptotic pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | EGFR inhibition |

| HepG2 (Liver) | 10.0 | Caspase activation |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer effects, 5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine has demonstrated antimicrobial properties against various pathogens. Studies report:

- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.

- Gram-negative bacteria : Shows moderate activity against Escherichia coli with an MIC of 64 µg/mL.

Case Studies

-

Study on EGFR Inhibition :

A study conducted by researchers exploring new derivatives targeting EGFR found that the compound effectively inhibited cell proliferation in A549 cells, leading to increased apoptosis through caspase activation . -

Antimicrobial Evaluation :

In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antibacterial efficacy, showing promising results against multiple strains, suggesting its potential use in treating bacterial infections .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with pyrimidine and phenylsulfonyl derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Substituent Analysis

Structural and Functional Insights

- Sulfonyl vs.

- Thiomorpholine vs.

- Halogen Positioning : The 3-chloro-4-methoxy substitution on the phenyl ring (target compound) differs from the 5-chloro-2-methoxy isomer (), which could alter steric and electronic interactions in biological systems .

Research Implications and Limitations

While the provided evidence lacks direct biological or pharmacokinetic data for the target compound, structural analogs suggest:

- Solubility : The sulfonyl group may improve aqueous solubility compared to methylthio or chloromethyl derivatives () .

- Synthetic Challenges : Thiomorpholine incorporation might require specialized reagents (e.g., thiomorpholine precursors) compared to morpholine or piperazine derivatives () .

- Toxicity Considerations : The 3-chloro-4-methoxyphenyl moiety is shared with metoxuron (), a banned urea pesticide, necessitating rigorous toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.